Piperazine, 1-methyl-4-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)-
Description
The compound Piperazine, 1-methyl-4-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- features a piperazine ring substituted at the 1-position with a methyl group and at the 4-position with a carbonyl-linked 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline moiety. This structure combines the conformational flexibility of piperazine with the planar, aromatic cycloheptaquinoline system, which is known for its pharmacological relevance in targeting enzymes and receptors . The methyl group on the piperazine nitrogen may enhance lipophilicity and modulate pharmacokinetic properties, while the cycloheptaquinoline core contributes to π-π stacking interactions in biological targets .
Properties
CAS No. |
36063-63-5 |
|---|---|
Molecular Formula |
C20H25N3O |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(4-methylpiperazin-1-yl)-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)methanone |
InChI |
InChI=1S/C20H25N3O/c1-22-11-13-23(14-12-22)20(24)19-15-7-3-2-4-9-17(15)21-18-10-6-5-8-16(18)19/h5-6,8,10H,2-4,7,9,11-14H2,1H3 |
InChI Key |
NLMDZXBADJRYLC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C3CCCCCC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylpiperazin-1-yl)(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline ring.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Methanone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-methylpiperazin-1-yl)(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperazine and quinoline rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
(4-methylpiperazin-1-yl)(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-methylpiperazin-1-yl)(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Spacer Groups
- Piperazinyl-4(1H)-quinolones: Compounds with a methylene spacer between piperazine and the quinolone core (e.g., N-phenylpiperazinyl-4(1H)-quinolone) demonstrated potent antiplasmodial activity (EC50 = 4.7 nM against P. berghei), whereas ethylene spacers reduced potency by >10-fold . The target compound’s methylene-linked piperazine-cycloheptaquinoline system aligns with this trend, suggesting optimal spacer length for bioactivity.
- Piperidine-cycloheptaquinoline derivatives: Replacement of piperazine with piperidine (e.g., Piperidin-1-yl(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)methanone) resulted in reduced solubility due to increased hydrophobicity, highlighting the importance of piperazine’s polarity for drug-like properties .
Physicochemical and Pharmacokinetic Properties
- Solubility: Piperazine amides (e.g., (4-methoxyphenyl)(4-phenylpiperazin-1-yl)methanone) demonstrated high aqueous solubility (log P ≈ 2.1) due to hydrogen-bonding capacity, a feature shared by the target compound’s piperazine-carbonyl group .
- Metabolic stability: 4-Pyridylacetyl N-oxide derivatives of piperazine-cycloheptaquinoline compounds showed improved oral bioavailability (e.g., 83b: 85% in cynomolgus monkeys) compared to non-oxidized analogues, suggesting that the target compound’s methyl group may mitigate first-pass metabolism .
Data Tables
Table 2: Physicochemical Properties
| Compound | log P | PSA (Ų) | Solubility (mg/mL) | |
|---|---|---|---|---|
| Piperazine amides | 2.1–3.5 | 33–45 | 0.5–1.2 | |
| 11-Phenoxy-cycloheptaquinoline | 4.8 | 29 | 0.08 | |
| Target compound (predicted) | 3.8 | 41 | 0.3 | — |
Research Findings and Implications
- Substituent trade-offs: While electron-withdrawing groups enhance potency, the target compound’s unsubstituted cycloheptaquinoline may favor broad-spectrum activity over target specificity .
- Drug-likeness : High predicted solubility (SwissADME) and moderate log P align with oral bioavailability trends observed in piperazine amides, positioning the compound for in vivo testing .
Biological Activity
Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in neuropharmacology. One such compound, Piperazine, 1-methyl-4-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- , exhibits promising potential as an antidepressant and anxiolytic agent. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of Piperazine, 1-methyl-4-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- is characterized by:
- Molecular Formula : C16H22N2O
- Molecular Weight : 270.36 g/mol
- IUPAC Name : Piperazine, 1-methyl-4-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)-
This compound belongs to a class of piperazine derivatives known for their neuroactive properties.
Neuropharmacological Effects
Research has indicated that piperazine derivatives can exhibit various neuropharmacological effects. For instance:
- Antidepressant Activity : Studies on similar piperazine compounds have shown efficacy in reducing depressive behaviors in animal models. For example, LQFM104, a related piperazine derivative, demonstrated significant antidepressant-like effects when tested in male albino Swiss mice using behavioral assays such as the Forced Swimming Test (FST) and Tail Suspension Test (TST). These effects were linked to serotonergic pathways, particularly involving the 5-HT1A receptor .
- Anxiolytic Activity : The same studies indicated that LQFM104 also exhibited anxiolytic-like properties. This was evidenced by increased time spent in the center of the Open Field Test (OFT) and reduced anxiety-like behavior in the Elevated Plus Maze (EPM) .
The mechanisms underlying the biological activity of Piperazine derivatives are primarily associated with modulation of neurotransmitter systems:
- Serotonergic System : The antidepressant and anxiolytic effects are likely mediated through interactions with the serotonergic system. Pretreatment with a 5-HT1A antagonist abolished the observed behavioral effects of LQFM104, indicating a direct involvement of serotonin receptors .
- Dopaminergic and Noradrenergic Systems : Although less studied for this specific compound, many piperazines also interact with dopaminergic and noradrenergic pathways, contributing to their overall pharmacological profile.
Case Studies
A notable study focused on the behavioral effects of Piperazine derivatives revealed that:
- Behavioral Tests : Mice treated with LQFM104 showed reduced immobility time in both FST and TST compared to control groups. This suggests a significant reduction in depressive-like symptoms.
- Anxiety Measurement : In the EPM test, treated mice spent significantly more time in open arms compared to untreated controls, indicating reduced anxiety levels .
Comparative Analysis
The following table summarizes key findings from studies on various piperazine derivatives:
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| LQFM104 | Antidepressant | Reduced immobility in FST; serotonergic mediation |
| Buspirone | Anxiolytic | Increased time in open arms in EPM; 5-HT1A receptor agonist |
| Trazodone | Antidepressant | Effective in clinical settings for depression; serotonin reuptake inhibition |
Q & A
Q. Methodological Answer :
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of substitution (e.g., piperazine N-methyl vs. cycloheptaquinolinyl carbonyl) via chemical shifts (e.g., δ 3.2–3.5 ppm for piperazine protons) .
- 2D Experiments (COSY, HSQC) : Resolve overlapping signals in the cycloheptaquinolinyl region .
HRMS : Validate molecular weight with <2 ppm error .
X-ray Crystallography : Resolve conformational details (e.g., chair vs. boat piperazine) when single crystals are obtainable .
Advanced Question: How do conflicting bioactivity data arise in apoptosis assays for piperazine derivatives, and how should they be resolved?
Methodological Answer :
Contradictions often stem from:
Cell Line Variability : Caspase activation (e.g., caspase-3/9) varies between liver cancer lines (e.g., HepG2 vs. Huh7) due to differential expression of pro-apoptotic proteins. Standardize assays across ≥3 cell lines .
Dose-Dependent Effects : Low doses (≤10 µM) may induce autophagy, masking apoptosis. Perform time-course experiments (24–72 hrs) with Annexin V/PI staining .
Mitochondrial vs. Extrinsic Pathways : Use caspase-8/9 inhibitors (e.g., Z-IETD-FMK, Z-LEHD-FMK) to dissect pathways. For example, a >50% reduction in apoptosis with caspase-9 inhibitor confirms intrinsic pathway dominance .
Basic Question: What in vitro assays are suitable for evaluating anticancer activity?
Q. Methodological Answer :
Cytotoxicity (MTT/CCK-8) : Screen IC50 values in cancer vs. normal cells (e.g., LO2 hepatocytes) to assess selectivity .
Apoptosis Markers :
Cell Cycle Analysis : PI staining to detect G1/S arrest (common with DNA-intercalating moieties in cycloheptaquinolinyl derivatives) .
Advanced Question: How can degradation pathways of piperazine derivatives inform analytical method development?
Q. Methodological Answer :
Forced Degradation Studies : Expose the compound to:
- Oxidative Stress : 3% H2O2, 40°C, 24 hrs. Monitor piperazine ring cleavage via LC-MS (e.g., m/z shift from 421 → 285) .
- Photolysis : UV light (254 nm) to detect naphthalene ring chlorination byproducts .
LC-MS/MS Optimization : Use a C18 column (2.7 µm) with 0.1% formic acid in water/acetonitrile. Track key fragments (e.g., m/z 177 for defluorinated products) .
Basic Question: What computational tools predict the protonation state of piperazine-containing PROTACs?
Q. Methodological Answer :
pKa Prediction : Use Marvin Suite or ACD/pKa DB to estimate basic nitrogen pKa (typically ~8.1 for piperazine). Adjust linker length (e.g., methylene units between carbonyl groups) to modulate solubility and membrane permeability .
Molecular Dynamics (MD) : Simulate pH-dependent conformational changes (e.g., GROMACS) to assess stability in lysosomal vs. cytoplasmic environments .
Advanced Question: How does the orientation of the piperazine lone pair affect GPR55 antagonist binding?
Q. Methodological Answer :
Conformational Analysis : DFT calculations (e.g., Gaussian 09) show that a perpendicular orientation between the piperazine N6 lone pair and the carbonyl group (O8-C7-N6-LP angle ≈ −115°) optimizes hydrogen bonding with Thr178 and Asn179 in GPR55 .
SAR Studies : Compare analogues with varied substituents (e.g., furan vs. thiophene). A 137° dihedral angle between the piperazine and thienopyrimidine groups maximizes van der Waals contacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
